molecular formula C29H28O3P2 B14254562 3-Pentanone, 1,5-bis(diphenylphosphinyl)- CAS No. 477566-16-8

3-Pentanone, 1,5-bis(diphenylphosphinyl)-

Cat. No.: B14254562
CAS No.: 477566-16-8
M. Wt: 486.5 g/mol
InChI Key: PHPNBBJTTQDPJO-UHFFFAOYSA-N
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Description

3-Pentanone, 1,5-bis(diphenylphosphinyl)- is a chemical compound with the molecular formula C29H28O3P2 and a molecular weight of 486.48 g/mol It is known for its unique structure, which includes two diphenylphosphinyl groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1,5-bis(diphenylphosphinyl)- typically involves the reaction of diphenylphosphine oxide with a suitable pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Pentanone, 1,5-bis(diphenylphosphinyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1,5-bis(diphenylphosphinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce diphenylphosphine derivatives .

Scientific Research Applications

3-Pentanone, 1,5-bis(diphenylphosphinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pentanone, 1,5-bis(diphenylphosphinyl)- involves its interaction with molecular targets through its diphenylphosphinyl groups. These groups can coordinate with metal ions, forming stable complexes that can influence various chemical and biological processes. The pathways involved depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone, 1,5-bis(diphenylphosphino)-: Similar structure but with phosphino groups instead of phosphinyl.

    3-Pentanone, 1,5-bis(diphenylphosphoryl)-: Contains phosphoryl groups instead of phosphinyl.

    3-Pentanone, 1,5-bis(diphenylphosphorothioyl)-: Features phosphorothioyl groups instead of phosphinyl.

Uniqueness

Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry .

Properties

CAS No.

477566-16-8

Molecular Formula

C29H28O3P2

Molecular Weight

486.5 g/mol

IUPAC Name

1,5-bis(diphenylphosphoryl)pentan-3-one

InChI

InChI=1S/C29H28O3P2/c30-25(21-23-33(31,26-13-5-1-6-14-26)27-15-7-2-8-16-27)22-24-34(32,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20H,21-24H2

InChI Key

PHPNBBJTTQDPJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCC(=O)CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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